![molecular formula C23H26N2O2 B7710666 N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide](/img/structure/B7710666.png)
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, commonly known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In
Wirkmechanismus
BMH-21 targets the DNA of cancer cells, causing DNA damage and inducing apoptosis. BMH-21 binds to the minor groove of DNA, leading to the disruption of DNA structure and function. This results in the activation of DNA damage response pathways and the induction of apoptosis.
Biochemical and Physiological Effects
BMH-21 has been shown to have selective toxicity towards cancer cells, sparing normal cells. This is due to the differential expression of DNA repair pathways in cancer cells compared to normal cells. BMH-21 has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
BMH-21 has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, BMH-21 is a synthetic compound and may have limited availability and high cost. Additionally, BMH-21 has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
For BMH-21 research include the optimization of its synthesis method to improve yields and reduce costs. Further preclinical studies are needed to evaluate the safety and efficacy of BMH-21 in animal models. Clinical trials are needed to evaluate the safety and efficacy of BMH-21 in humans. Additionally, the combination of BMH-21 with other cancer treatments, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of BMH-21 involves the reaction of 4-methylbenzoyl chloride with N-butyl-2-amino-6-methylquinoline in the presence of a base. The resulting product is then treated with 2-hydroxybenzaldehyde to form BMH-21. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BMH-21 has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that BMH-21 inhibits the growth of cancer cells by inducing DNA damage and apoptosis. In vivo studies have demonstrated that BMH-21 inhibits tumor growth and prolongs survival in animal models.
Eigenschaften
IUPAC Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)18-9-6-16(2)7-10-18)15-20-14-19-13-17(3)8-11-21(19)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVEVAWUZBAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.